molecular formula C9H8N2O3 B1370373 Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate CAS No. 860187-45-7

Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate

Cat. No. B1370373
M. Wt: 192.17 g/mol
InChI Key: BULWXRHKQXZHJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate” is a compound with the molecular formula C9H8N2O3 . It’s a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

While specific synthesis methods for “Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate” were not found, a related compound, methimazole, has been synthesized through base hydrolysis of imidazole carboxylate .


Molecular Structure Analysis

The molecular weight of “Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate” is 192.17 g/mol . Its IUPAC name is methyl 2-oxo-1,3-dihydrobenzimidazole-5-carboxylate .


Physical And Chemical Properties Analysis

“Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate” has a molecular weight of 192.17 g/mol, and its XLogP3-AA is 0.4 . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

Crystallographic Studies

Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate derivatives are used in crystallographic studies. For instance, the crystal structure of azilsartan methyl ester ethyl acetate hemisolvate, a related compound, was determined to understand its conformations and interactions, which helps in elucidating molecular behaviors and properties (Li et al., 2015).

Synthesis of Derivatives

This compound serves as a precursor in the synthesis of various derivatives. For instance, 2-oxo-2,3-dihydro-1H-thieno[2,3-d]imidazole derivatives were synthesized from related imidazolin-2-ones, which are crucial in the development of new chemical entities (Zav’yalov & Dorofeeva, 1979).

Antioxidant and Antimicrobial Activities

Derivatives of this compound have been evaluated for antioxidant and antimicrobial activities. For instance, certain benzo[d]imidazole-2-carbonyl derivatives exhibited significant activity against various pathogens and showed high antioxidant properties, indicating potential pharmaceutical applications (Bassyouni et al., 2012).

Polymer Chemistry

In polymer chemistry, methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate derivatives are utilized in synthesizing high-performance polymers. For example, a novel compound was synthesized and used to prepare an AB-type monomer for high-performance polymer modifications (Qinglon, 2014).

Structural Analysis in Synthesis

These compounds are also studied for their molecular structures during synthesis. For example, the structure of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate was analyzed during the synthesis of an antitubercular agent (Richter et al., 2023).

NLO Properties and Theoretical Studies

Novel benzimidazole fused-1,4-oxazepines, derivatives of methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate, have been synthesized and analyzed for their nonlinear optical (NLO) properties and theoretical aspects. These compounds showed potential for NLO applications (Almansour et al., 2016).

properties

IUPAC Name

methyl 2-oxo-1,3-dihydrobenzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-8(12)5-3-2-4-6-7(5)11-9(13)10-6/h2-4H,1H3,(H2,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULWXRHKQXZHJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate

Synthesis routes and methods I

Procedure details

To a suspension of methyl 2,3-diaminobenzoate (32.9 g, 198 mmol) in tetrahydrofuran (300 mL) was added N,N′-carbonyldiimidazole (33.7 g, 208 mmol), and the mixture was stirred at room temperature for 15 hr. The solvent was evaporated in vacuo, and the residual solid was suspended in ethyl acetate (110 mL) and stirred at 80° C. After 30 min, the mixture was stirred at room temperature for 1 hr, and the resulting solid was collected by filtration and washed with ethyl acetate to give the title compound (35.6 g, 185 mmol, 94%) as a colorless solid.
Quantity
32.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
33.7 g
Type
reactant
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

To a solution of methyl 2,3-diaminobenzoate (10.5 g, 63.2 mmol) in tetrahydrofuran (100 mL) was added N,N′carbonyldiimidazole (10.2 g, 63.2 mmol), and the mixture was stirred at room temperature for 60 hours. The resulting solid was collected by filtration and washed with ethyl acetate to give 10.2 g (53.1 mmol, 84.0%) of the title compound as a colorless crystal.
Quantity
10.5 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N′carbonyldiimidazole
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate

Citations

For This Compound
5
Citations
D Swain, PN Patel, I Palaniappan… - Rapid …, 2015 - Wiley Online Library
Rationale Azilsartan medoxomil potassium (AZM) is a new antihypertensive drug introduced in the year 2011. The presence of degradation products not only affects the quality, but also …
JH Chen, W Ahmed, MH Li, ZD Li… - … Synthesis & Catalysis, 2020 - Wiley Online Library
We report a TEMPO‐mediated oxidative copper‐catalyzed synthesis of N‐(fluoroalkyl)imidazolones via the radical addition of imidazoles with iodofluoroacetate. A possible key …
Number of citations: 10 onlinelibrary.wiley.com
Y Sawai, O Yabe, K Nakaoka… - … Process Research & …, 2017 - ACS Publications
A practical synthesis of 4-chloro-2-(2,4-dichloro-6-methylphenoxy)-1-methyl-7-(pentan-3-yl)-1H-benzo[d]imidazole 1, a novel corticotropin-releasing factor 1 (CRF 1 ) receptor antagonist…
Number of citations: 6 pubs.acs.org
S Radl, J Černý, J Stach, J Holec… - Journal of …, 2013 - Wiley Online Library
Synthesis of angiotensin II AT 1 receptor antagonist azilsartan is described. The results include reinvestigation of the described process as well as its novel modification. This new …
Number of citations: 15 onlinelibrary.wiley.com
J Havlíček, Z Mandelova, R Weisemann… - Collection of …, 2009 - cccc.uochb.cas.cz
All principal candesartan cilexetil impurities and/or degradation products were synthesized and identified. The differentiation of N-1 and N-2 ethylated candesartan cilexetil derivatives …
Number of citations: 10 cccc.uochb.cas.cz

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.